3-Cyclobutylisonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. Paper describes the synthesis of 3-cyclobutylpropanoic acid, which is achieved through a condensation reaction between bromomethyl cyclobutane and diethyl malonate, followed by decarboxylation. The process reported an 83% yield and is noted for its conciseness and suitability for industrial production. This method could potentially be adapted for the synthesis of 3-cyclobutylisonicotinic acid by modifying the starting materials and reaction conditions.

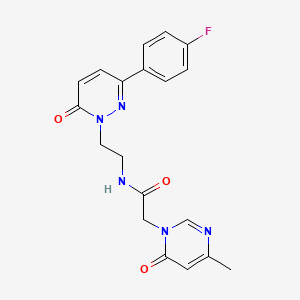

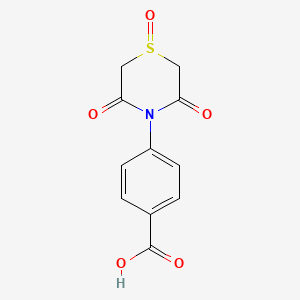

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts strain and influences reactivity. In paper , the X-ray crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid is reported, providing detailed lattice parameters and highlighting the importance of non-bonded interactions in the stereochemistry of cycloaddition reactions. This information is valuable for predicting the molecular structure and reactivity of this compound.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions, often involving the opening of the strained ring. Paper discusses the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes and ketones, leading to regioselective and diastereoselective products. Similarly, paper explores the Diels–Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene, resulting in a high yield of the endo-stereoisomer due to intramolecular hydrogen bonding. These findings suggest that this compound may also undergo cycloaddition reactions with interesting stereochemical outcomes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the papers, the properties of similar cyclobutane-containing compounds can provide insights. The strain in the cyclobutane ring affects the stability and reactivity of these compounds. For instance, the regioselectivity observed in the ring-opening of cyclobutanones, as mentioned in paper , can be attributed to the thermodynamic stability of the intermediates. This information can be extrapolated to predict that this compound may have unique physical and chemical properties due to the influence of the cyclobutyl group on the isonicotinic acid moiety.

Scientific Research Applications

Synthesis and Binding Studies

- Synthesis and Binding with DNA : A study on a derivative of cyclobutyl compound investigated its binding with DNA, demonstrating the importance of such compounds in biological interactions (Arshad et al., 2016).

Cycloaddition Reactions

- Cycloaddition in Peptide Synthesis : The cycloaddition of azides to alkynes, a crucial synthetic route to triazoles, was explored, emphasizing the significance of cyclobutyl compounds in creating complex peptide structures (Tornøe et al., 2002).

Molecular Binding and Interaction Studies

- Anticonvulsant Drug Binding : Research on gabapentin, an anticonvulsant drug, highlighted the binding to a subunit of a calcium channel, underscoring the relevance of cyclobutyl structures in drug development (Gee et al., 1996).

Chemical Reaction Mechanisms

- Cyclobutyl and Cyclopropylcarbinyl Cations : Studies on the reaction mechanisms involving cyclobutyl tosylates contribute to understanding the chemical behavior of cyclobutyl compounds in various conditions (Wiberg et al., 1993).

Development of Potent Antagonists

- VLA-4 Antagonists Synthesis : A novel series of 3-aminocyclobut-2-en-1-ones was synthesized, showcasing cyclobutyl compounds' potential in developing potent antagonists for therapeutic applications (Brand et al., 2003).

Radical Ring-Opening Reactions

- β-Scission in Radical Reactions : Research on the β-scission of cyclobutylmethyl radicals contributes to the broader understanding of radical reactions involving cyclobutyl structures (Walton, 1989).

Biosynthesis and Bioengineering

- Biosynthesis from CO2 : A study on the biosynthesis of 3-hydroxypropionic acid from CO2 in cyanobacteria demonstrates the potential of cyclobutyl compounds in sustainable chemical production (Wang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

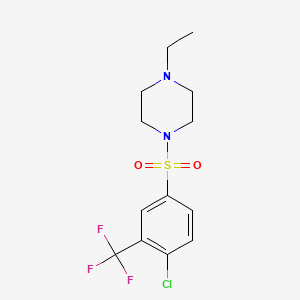

IUPAC Name |

3-cyclobutylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-6-9(8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNBCXSFUQGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)

![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)